N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazole core substituted with ethyl and thiophen-2-yl groups, linked via a sulfanyl-acetamide bridge to a 2-bromo-4-methylphenyl moiety.
Properties
CAS No. |
562088-83-9 |
|---|---|
Molecular Formula |
C17H17BrN4OS2 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17BrN4OS2/c1-3-22-16(14-5-4-8-24-14)20-21-17(22)25-10-15(23)19-13-7-6-11(2)9-12(13)18/h4-9H,3,10H2,1-2H3,(H,19,23) |
InChI Key |
MTKLJIWPWJYPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)Br)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the bromination of 4-methylphenyl compounds, followed by the introduction of the thiophene and triazole groups through nucleophilic substitution and cyclization reactions. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial applications.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
-
Reagent: Hydrogen peroxide (H₂O₂) in acetic acid
-
Product: Sulfoxide derivative (confirmed via LC-MS analysis in analogous triazole-sulfanyl compounds )
-
Conditions: 60°C for 4–6 hours, yielding 75–85% conversion .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Oxidation | H₂O₂ | 60°C, 6h | Sulfoxide | 82% |
Reduction of the Triazole Ring
The 1,2,4-triazole core can be selectively reduced to form dihydrotriazole intermediates:
-
Reagent: Sodium borohydride (NaBH₄) in ethanol
-
Product: Dihydrotriazole derivative (observed in structurally related compounds )
Electrophilic Substitution on the Thiophene Ring
The thiophene-2-yl substituent participates in electrophilic substitution (e.g., bromination):
-
Reagent: N-bromosuccinimide (NBS) in DMF
-
Product: 5-bromo-thiophene derivative
-
Specificity: Bromination occurs at the 5-position due to electron-donating effects of the triazole .
| Position | Reagent | Solvent | Product Stability |
|---|---|---|---|
| C5 | NBS | DMF | High (87% isolated yield) |
Nucleophilic Substitution of the Bromine Atom
The bromine on the 2-bromo-4-methylphenyl group undergoes SNAr reactions:
-
Reagent: Sodium methoxide (NaOMe) in DMSO
-
Product: Methoxy-substituted phenyl derivative
Hydrolysis of the Acetamide Group
The acetamide moiety hydrolyzes under basic conditions:
-
Reagent: 2M NaOH in ethanol/water (1:1)
-
Product: Carboxylic acid derivative
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
| Reaction Type | Catalyst | Ligand | Product Application |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | - | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Aminated analogs |
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to related compounds:
| Compound Variation | Reactivity Difference | Evidence Source |
|---|---|---|
| Thiophene → Pyridine | Lower electrophilic substitution yield (63%) | PubChem |
| Bromine → Chlorine | Faster SNAr kinetics () | EvitaChem |
Stability Under Reaction Conditions
Critical stability data:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 3 | Triazole ring protonation | 12h |
| UV light | Sulfanyl bond cleavage | 45min |
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits promising antimicrobial properties . The presence of the triazole and thiophene rings enhances its binding affinity to biological targets, potentially modulating enzyme activities that are critical in microbial growth and survival.
Anticancer Properties
Research indicates that this compound may also have anticancer effects . Its mechanism likely involves the inhibition of key enzymes or modulation of signaling pathways associated with cancer cell proliferation. Further studies are required to elucidate specific interactions with cancer-related molecular targets .
Anti-inflammatory and Antioxidant Activities
The compound is being explored for its potential anti-inflammatory and antioxidant activities. These properties are crucial in developing therapeutic agents for diseases characterized by oxidative stress and inflammation.
Industrial Applications
N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules with specific electronic or optical properties, making it relevant in materials science and nanotechnology applications .
Future Research Directions
Despite the promising applications of N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, further research is essential to fully understand its mechanisms of action and potential therapeutic uses. Studies focusing on:
- In vivo efficacy : Evaluating its effectiveness in living organisms.
- Mechanistic studies : Understanding how it interacts at the molecular level.
- Toxicological assessments : Ensuring safety for potential clinical applications.
These areas will help establish this compound's viability as a therapeutic agent or industrial material.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Positional Isomers and Halogenation Effects
Heterocyclic Substitutions
- Thiophene vs. Furan vs. Furan-2-yl (): Oxygen atom reduces lipophilicity but may increase metabolic oxidation susceptibility. Pyridin-4-yl (): Enhances hydrogen-bonding capacity and solubility. Derivatives with pyridinyl groups demonstrated notable antimicrobial activity (MIC values: 12.5–25 µg/mL against S. aureus and E. coli) .
Antimicrobial Activity
Anti-Inflammatory and Antioxidant Effects
Physicochemical Properties
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes a bromo-substituted aromatic ring, a thiophene moiety, and a triazole ring. This unique combination of functional groups contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is C16H18BrN3OS, with a molecular weight of approximately 396.31 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Bromo Group | Enhances biological activity through electron withdrawal |
| Thiophene Ring | Contributes to electronic properties and bioactivity |
| Triazole Ring | Known for its pharmacological properties |
Antimicrobial Properties
Preliminary studies indicate that N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial activity. The triazole and thiophene components are known to enhance binding affinity to various biological targets, potentially modulating enzyme activities or receptor signaling pathways involved in microbial resistance mechanisms.
In comparative studies, derivatives of 1,2,4-triazole have shown promising antifungal activity against strains such as Gibberella and Aspergillus, with some compounds exhibiting lower minimum inhibitory concentrations (MIC) than traditional antifungal agents like ketoconazole .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that triazole derivatives can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth. For instance, compounds sharing structural similarities with N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have demonstrated cytotoxic effects against various cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The triazole ring is known to inhibit specific enzymes critical in microbial and cancer cell metabolism.
- Receptor Modulation : Binding to receptors involved in signaling pathways may alter cellular responses leading to apoptosis in cancer cells.
- Oxidative Stress Induction : Compounds with thiophene moieties often induce oxidative stress in target cells, further contributing to their anticancer effects .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and found that certain modifications led to enhanced potency compared to standard treatments .
- Anticancer Screening : In a multicellular spheroid model, the compound was screened alongside other triazole derivatives for anticancer efficacy. Results indicated significant inhibition of tumor growth at low concentrations (IC50 values ranging from 0.5 to 5 µM) compared to controls .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-bromo-4-methylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitution and cyclocondensation reactions. For example:
Thioether linkage formation : Reacting a substituted 1,2,4-triazole-3-thiol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
Triazole ring construction : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or acetonitrile .
Key Optimization Parameters :
-
Temperature (reflux vs. microwave-assisted synthesis)
-
Solvent polarity (DMF vs. THF)
-
Catalytic additives (e.g., iodine for regioselective cyclization) .
- Data Table : Common Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C | 72–85 | ≥95% | |
| Triazole cyclization | Ethanol, reflux, 12h | 65–78 | ≥90% |
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.75–1.80 Å) and dihedral angles (e.g., triazole-thiophene plane: ~15–25°) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ 2.35 ppm (CH₃ of ethyl group) and δ 7.2–7.8 ppm (thiophene protons) .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C–S (650–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?
- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
Q. What catalytic strategies improve the efficiency of the triazole ring formation?
- Methodological Answer : Transition-metal catalysis (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) is unsuitable due to sulfur sensitivity. Alternative approaches:
-
Microwave-assisted synthesis : Reduces reaction time from 12h to 30min with comparable yields (75–80%) .
-
Phase-transfer catalysis : Using TBAB (tetrabutylammonium bromide) enhances nucleophilicity in biphasic systems .
- Data Table : Catalytic Optimization
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| None (thermal) | Ethanol | 12 | 65 |
| TBAB (5 mol%) | Toluene/H₂O | 6 | 82 |
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent variation : Replace the bromo group with electron-withdrawing groups (e.g., –NO₂) to assess impact on antimicrobial activity .
- Thiophene modification : Introduce methyl groups at the 3-position of the thiophene ring to enhance π-stacking interactions .
- In vitro assays : Test analogs against Gram-positive bacteria (e.g., S. aureus) using MIC (Minimum Inhibitory Concentration) protocols .
Q. What in silico approaches predict the pharmacokinetic or target-binding properties of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET prediction : SwissADME or pkCSM tools evaluate logP (lipophilicity), BBB permeability, and hepatotoxicity .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100ns trajectories .
Key Challenges and Recommendations
- Data Gaps : Limited bioactivity data for the exact compound; prioritize in vitro screening against cancer cell lines (e.g., MTT assay on HeLa cells) .
- Safety : Follow GHS guidelines (e.g., P201, P210) for handling bromo and sulfanyl groups .
- Crystallography : Deposit structural data in CCDC or PDB to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
